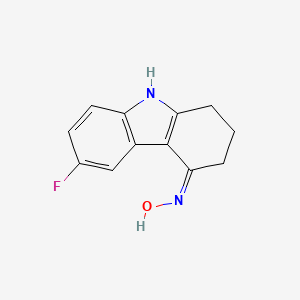

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine” is a chemical compound with the CAS Number: 1324008-36-7 . It has a molecular weight of 218.23 . The IUPAC name for this compound is 6-fluoro-4-nitroso-2,3,4,9-tetrahydro-1H-carbazole . The physical form of this compound is a powder .

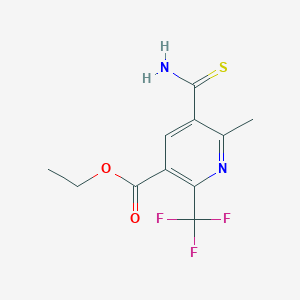

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2O/c13-7-4-5-9-8 (6-7)12-10 (14-9)2-1-3-11 (12)15-16/h4-6,11,14H,1-3H2 . This code provides a unique representation of the molecule’s structure. For a visual representation of the molecule, you may want to use software that can render structures from InChI codes.Wissenschaftliche Forschungsanwendungen

Fluorescence Correlation Spectroscopy in Receptor Studies

The use of fluorescence correlation spectroscopy (FCS) for studying ligand-receptor interactions showcases the potential application of related compounds in receptor analysis. FCS enables the determination of binding constants, stoichiometry, and receptor mass with rapid measurement times. This technique's utility is exemplified in the study of 5-hydroxytryptamine receptor type 3, where fluorescently labeled ligands, including those structurally similar to N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine, demonstrated that receptor properties could be efficiently studied through fluorescence labeling. This method facilitates choosing suitable labels or label combinations for comprehensive receptor studies, underscoring the importance of fluorophores in understanding ligand-receptor dynamics (Wohland et al., 1999).

Colorimetric and Fluorometric Probes

A simple fluorene oligomer with peripheral carbazole side chains, structurally related to the target compound, was synthesized for the detection of iodide (I-) as a colorimetric/fluorometric probe. This probe exhibited high sensitivity and selectivity towards I-, demonstrating the broad utility of carbazole derivatives in developing sensitive, selective detection systems for small molecules. Such compounds can act as efficient probes for environmental and biological analyses, highlighting their versatility in scientific research (Zhao et al., 2012).

Heterocyclic Chemistry and Fluorogenic Reactions

Heterocyclic hydroxylamine-O-sulfonates, a novel family of compounds related to this compound, serve as functional precursors to various fused heterocyclic ring systems. Their rich chemistry, involving tandem reactions and fluorogenic reactions, underscores the potential of such compounds in synthesizing anticancer, antiviral, and antimicrobial agents. These compounds' ability to participate in complex chemical reactions makes them valuable tools in medicinal chemistry and drug development (Sączewski & Korcz, 2014).

Radiosynthesis and PET Imaging

The synthesis of 6-Fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) for use as a radiopharmaceutical in PET imaging demonstrates another application of fluorinated compounds in scientific research. The direct nucleophilic 18F fluorination of a protected amino acid derivative highlights the role of fluorine chemistry in developing novel imaging agents. This approach allows for more efficient, large-scale production of radiopharmaceuticals, contributing to advances in neurologic and oncologic imaging (Wagner et al., 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(NZ)-N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDNOZUFIFEYOX-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N\O)/C1)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-BENZOTHIAZOL-2-YL)-3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2768012.png)

![1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768013.png)

![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)

![(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide](/img/structure/B2768021.png)

![2-((2-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768026.png)

![2-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide](/img/structure/B2768027.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2768028.png)

![7-[4-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2768029.png)